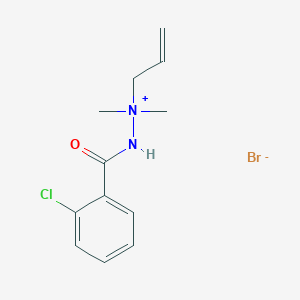
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide is a synthetic organic compound. It is characterized by the presence of a chlorobenzoyl group, a dimethylhydrazinium moiety, and a prop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Hydrazine Derivative Formation: The acyl chloride is then reacted with 1,1-dimethylhydrazine to form the corresponding hydrazide.
Alkylation: The hydrazide is alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or the reduction of the chlorobenzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group or the hydrazinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzoyl)-1,1-dimethylhydrazine: Lacks the prop-2-en-1-yl group.
1,1-Dimethyl-1-(prop-2-en-1-yl)hydrazine: Lacks the chlorobenzoyl group.
2-(2-Chlorobenzoyl)-1,1-dimethylhydrazinium chloride: Similar structure but different counterion.
Uniqueness
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide is unique due to the combination of its structural features, which may confer distinct reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
650638-42-9 |
|---|---|
Molecular Formula |
C12H16BrClN2O |
Molecular Weight |
319.62 g/mol |
IUPAC Name |
[(2-chlorobenzoyl)amino]-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C12H15ClN2O.BrH/c1-4-9-15(2,3)14-12(16)10-7-5-6-8-11(10)13;/h4-8H,1,9H2,2-3H3;1H |
InChI Key |
VZZBSXHNTKMMNS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC=C)NC(=O)C1=CC=CC=C1Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
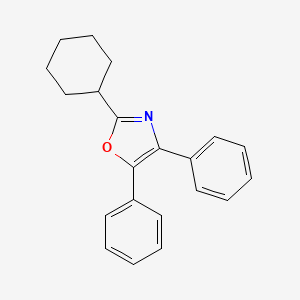
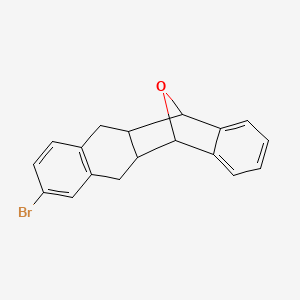
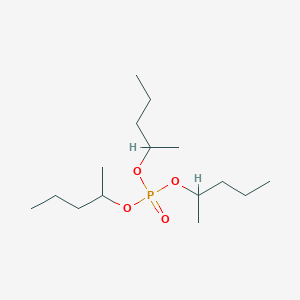
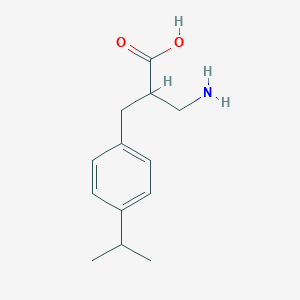
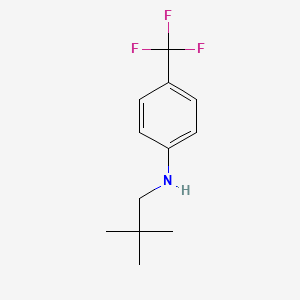
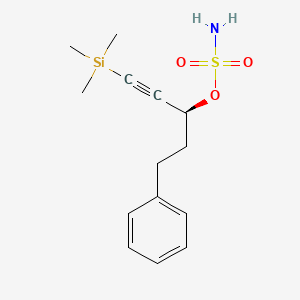
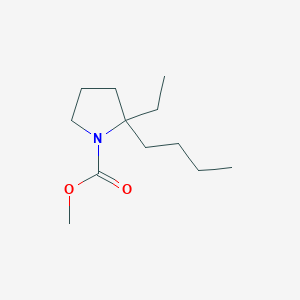
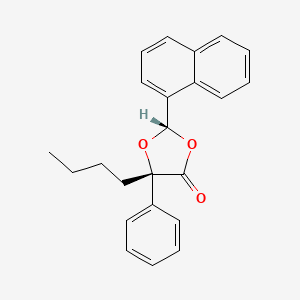
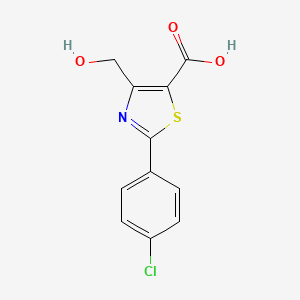
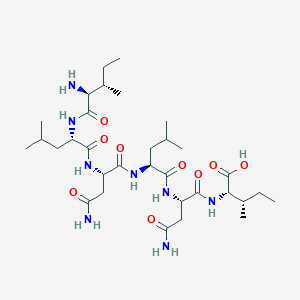
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
